REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:11][CH2:10]2)[CH:5]=[CH:6][CH:7]=1.OC1C=CC(C(O)=O)=CC=1.N>Br.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|
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Name
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(+)-1-[(3-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
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Quantity
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4.62 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1)C(N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
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Name
|
|
Quantity
|
5.06 g
|
Type
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reactant
|
Smiles
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OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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Br.C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with chloroform
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Type
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WASH
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Details
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The chloroform layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(N1CCNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |